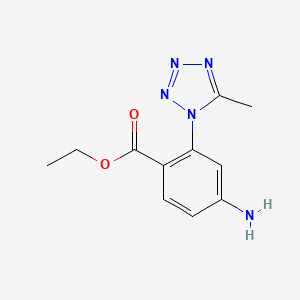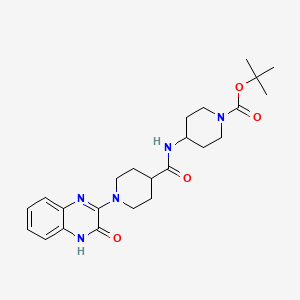![molecular formula C12H16FNO B2468632 3-{[(4-Fluorofenil)metoxi]metil}pirrolidina CAS No. 933716-70-2](/img/structure/B2468632.png)
3-{[(4-Fluorofenil)metoxi]metil}pirrolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 4-fluorophenylmethoxy group
Aplicaciones Científicas De Investigación
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
The primary targets of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine are currently unknown. This compound is a derivative of the pyrrolidine ring, which is a common scaffold in medicinal chemistry
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Pyrrolidine derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . The fluorophenyl group may also participate in halogen bonding with the target.
Biochemical Pathways
Pyrrolidine derivatives have been found to modulate a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution . The methoxy group may also influence the compound’s metabolic stability.
Result of Action
Pyrrolidine derivatives can have diverse effects depending on their specific targets and mode of action .
Action Environment
The action of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with targets. Additionally, the presence of other molecules could impact the compound’s bioavailability and efficacy .
Métodos De Preparación
The synthesis of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine typically involves the reaction of 4-fluorobenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Similar compounds to 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine include:
3-{[(4-Chlorophenyl)methoxy]methyl}pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-{[(4-Bromophenyl)methoxy]methyl}pyrrolidine: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-substituted compound.
3-{[(4-Methylphenyl)methoxy]methyl}pyrrolidine: The methyl group can influence the compound’s hydrophobicity and interaction with molecular targets.
The uniqueness of 3-{[(4-Fluorophenyl)methoxy]methyl}pyrrolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methoxymethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11/h1-4,11,14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKONAQLKVWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-chlorophenyl)methyl]-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2468558.png)
![2-(2,4-Dichlorophenoxy)-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2468559.png)








